Product packaging for N-(3-chlorobenzyl)butan-1-amine(Cat. No.:CAS No. 16183-35-0)

N-(3-chlorobenzyl)butan-1-amine

Cat. No.: B099101
CAS No.: 16183-35-0
M. Wt: 197.7 g/mol
InChI Key: GAAGRDXHAYEBJG-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Medicinal Chemistry Research

N-(3-chlorobenzyl)butan-1-amine is situated at the intersection of several key areas of modern medicinal chemistry. Its structure, featuring a chlorinated benzyl (B1604629) group attached to a butylamine chain, makes it a member of the broader class of substituted benzylamines, which are known to exhibit a wide range of biological activities. The presence of a chlorine atom is particularly noteworthy, as halogenation is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine, being an electronegative and lipophilic atom, can influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets.

The butylamine moiety provides a flexible aliphatic chain and a basic nitrogen atom, which can participate in crucial hydrogen bonding and ionic interactions with receptors and enzymes. This combination of a rigid, substituted aromatic ring and a flexible, interactive side chain is a recurring motif in many biologically active compounds. Research into molecules like this compound is driven by the continuous search for new chemical entities with improved efficacy, selectivity, and safety profiles for a variety of therapeutic targets.

Rationale for In-Depth Academic Investigation of this compound

The academic investigation into this compound is underpinned by the recognized biological potential of its structural components. The rationale for its in-depth study can be attributed to several key factors:

Anticipated Biological Activity: The presence of the chlorobenzyl group suggests potential interactions with various biological targets. Chlorinated aromatic compounds are found in a number of approved drugs and are known to exhibit activities such as antimicrobial, antifungal, and anticancer effects. For instance, studies on related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have demonstrated their potential as tyrosine kinase inhibitors with antiproliferative activity nih.gov.

Neurological and Receptor Interactions: Substituted benzylamines are known to interact with a variety of receptors in the central nervous system, including neurotransmitter transporters and receptors. The structural similarity of this compound to known neurologically active compounds suggests its potential for investigation in the context of neurological disorders.

Synthetic Tractability: The compound is an accessible synthetic target, allowing for the generation of derivatives and analogues for structure-activity relationship (SAR) studies. The straightforward synthesis, often involving the reductive amination of 3-chlorobenzaldehyde (B42229) with butan-1-amine, facilitates the exploration of its chemical space.

Physicochemical Properties: The balance of lipophilicity and polarity in this compound makes it an interesting candidate for studying drug-like properties. Its predicted LogP value and other physicochemical parameters suggest it may possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for the development of orally bioavailable drugs.

The following table outlines the key physicochemical properties of this compound:

PropertyValue
Molecular FormulaC11H16ClN
Molecular Weight197.70 g/mol
Boiling Point264.2 °C at 760 mmHg
LogP3.71
pKa9.44 ± 0.19 (Predicted)

This data is compiled from publicly available chemical databases.

Overview of Current Research Landscape and Gaps

The current research landscape for this compound itself is relatively sparse, with much of the available information positioning it as a chemical intermediate for the synthesis of more complex molecules. However, the broader field of related compounds is an active area of investigation.

Research on structurally similar compounds provides a context for the potential of this compound. For example, studies on various N-benzyl derivatives and other substituted amines have explored their antimicrobial and antioxidant properties. The synthesis and biological evaluation of various aromatic amines continue to be a significant area of research, with some compounds showing potential as cancer chemopreventive agents researchgate.net.

A significant gap in the current research is the lack of published, in-depth studies focusing specifically on the biological activities and therapeutic potential of this compound. While it is used in the synthesis of other compounds, its own pharmacological profile remains largely uncharacterized in the public domain. This presents an opportunity for future research to explore its potential antimicrobial, anticancer, or neurological activities, and to conduct comprehensive SAR studies by systematically modifying its structure.

Theoretical Frameworks Guiding Research on this compound

The investigation of this compound and its analogues is guided by established theoretical frameworks in medicinal chemistry:

Structure-Activity Relationship (SAR) Studies: A primary framework for guiding research on this compound involves SAR studies. This approach systematically modifies the structure of the lead compound, in this case, this compound, to understand which structural features are critical for its biological activity. Modifications could include altering the position of the chlorine atom on the benzyl ring, substituting it with other halogens or functional groups, changing the length and branching of the alkyl chain, and modifying the amine group. For example, understanding the impact of the 3-chloro substitution versus other positional isomers or di- and tri-substituted analogues would be a key aspect of an SAR investigation.

In Silico Modeling and Computational Chemistry: Computational methods are integral to the modern drug discovery process and provide a theoretical framework for understanding the behavior of molecules like this compound at the molecular level. Molecular docking studies can predict the binding affinity and orientation of the compound within the active site of a biological target. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activities. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help to prioritize compounds with favorable drug-like properties for further experimental evaluation mdpi.com.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For this compound, the chlorine atom could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to modulate its electronic and lipophilic character. The butylamine chain could also be subject to bioisosteric replacement with other alkyl groups or cyclic amines to explore the impact on receptor binding and selectivity.

The application of these theoretical frameworks will be crucial in systematically exploring the therapeutic potential of this compound and guiding the design of new, more potent, and selective drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClN B099101 N-(3-chlorobenzyl)butan-1-amine CAS No. 16183-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAGRDXHAYEBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167256
Record name Benzenemethanamine, N-butyl-3-chloro-
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Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16183-35-0
Record name N-Butyl-3-chlorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16183-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-butyl-3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-butyl-3-chloro-
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Advanced Synthetic Methodologies and Chemical Transformations of N 3 Chlorobenzyl Butan 1 Amine

Elucidation of Established Synthetic Pathways and Reaction Mechanisms for N-(3-chlorobenzyl)butan-1-amine

The synthesis of this compound is primarily achieved through well-established organic reactions, most notably reductive amination and nucleophilic substitution.

Reductive amination stands out as a highly effective and common method. This process typically involves a two-step sequence initiated by the reaction between 3-chlorobenzaldehyde (B42229) and butan-1-amine. This initial step forms the N-(3-chlorobenzylidene)butan-1-amine imine intermediate. The subsequent step involves the reduction of this imine to the final secondary amine product. libretexts.org

The reaction mechanism begins with the nucleophilic attack of the primary amine (butan-1-amine) on the carbonyl carbon of the aldehyde (3-chlorobenzaldehyde). This is followed by dehydration to yield the imine. libretexts.org The C=N double bond of the imine is then reduced, typically via catalytic hydrogenation, to afford the target this compound. libretexts.org

Alternatively, nucleophilic substitution offers another viable synthetic route. This pathway involves the reaction of a 3-chlorobenzyl halide, such as 3-chlorobenzyl chloride or bromide, with butan-1-amine. studymind.co.uk In this SN2 reaction, the amine acts as the nucleophile, displacing the halide from the benzylic carbon. studymind.co.uk To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base like triethylamine (B128534) or an excess of the reacting amine is often employed. mnstate.edu

Optimizations of Reaction Conditions and Catalytic Systems

Optimization of synthetic routes is crucial for maximizing yield, purity, and efficiency. For the reductive amination pathway, significant research has focused on the catalytic hydrogenation step. Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of the imine intermediate. Modern protocols have streamlined this process; for instance, the initial imine formation can be conducted at ambient temperatures (20–30°C) in solvents like methanol (B129727), with the subsequent hydrogenation proceeding without the need to isolate the imine intermediate.

A German patent describes a solvent-free method where benzaldehyde (B42025) reacts with an alkylamine, and the resulting water is removed by phase separation before the N-benzylidene-amine is hydrogenated in the presence of catalysts containing metals from groups VIII-IX, such as Raney nickel. google.com The choice of catalyst and reaction conditions can significantly influence the outcome. For instance, while precious metal catalysts like palladium and rhodium are highly effective, research into more abundant and less expensive options is ongoing. organic-chemistry.orgacs.org Nickel-based catalysts, including Raney Nickel and Ni/Al₂O₃-SiO₂, have been explored for similar amine alkylations. organic-chemistry.orgnih.gov

The selection of the base is also critical, particularly in nucleophilic substitution routes, to avoid side reactions like over-alkylation, where the secondary amine product reacts further to form a tertiary amine. libretexts.orgresearchgate.net Cesium hydroxide (B78521) has been shown to be highly effective in promoting selective mono-N-alkylation of primary amines with alkyl halides, minimizing the formation of the dialkylated byproduct. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Benzylamine Synthesis

Catalyst System Reactants Method Key Features
Pd/C, H₂ 3-Chlorobenzaldehyde, Butan-1-amine Reductive Amination Common and efficient for imine hydrogenation.
Raney Nickel, H₂ Benzaldehyde, Alkylamine Reductive Amination Used in solvent-free industrial processes. google.com
[(PPh₃)₂NiCl₂] Aromatic amines, Alcohols Borrowing Hydrogen Utilizes earth-abundant metal; forms secondary amines. organic-chemistry.org
CsOH Primary amines, Alkyl halides Nucleophilic Substitution High chemoselectivity for mono-alkylation. organic-chemistry.org
[Ru(p-cymene)Cl₂]₂/DPPF Amines, Alcohols Borrowing Hydrogen Broad substrate scope for N-alkylation. organic-chemistry.org

Stereoselective Synthesis Approaches for this compound

The structure of this compound is achiral, meaning it does not have a stereocenter and therefore does not exist as enantiomers or diastereomers. Consequently, stereoselective synthesis is not applicable to the direct preparation of this specific molecule.

However, the field of stereoselective synthesis is highly relevant for structurally similar compounds that do possess chirality, such as α-substituted benzylamines. For context, the synthesis of chiral amines, like (S)-1-(3-chlorophenyl)butan-1-amine, requires advanced asymmetric methods. nih.gov These approaches often rely on the addition of nucleophiles to imines that have a chiral auxiliary attached to the nitrogen atom or the use of chiral catalysts. nih.gov For example, catalytic enantioselective methods for producing α-trifluoromethyl amines involve the addition of organometallic reagents to trifluoromethyl imines in the presence of chiral ligands or catalysts. nih.gov These strategies, while not directly necessary for the synthesis of this compound, represent the forefront of synthetic methodology for this broader class of chemical compounds.

Development of Novel Synthetic Routes and Precursor Strategies for this compound

Beyond traditional methods, novel synthetic strategies are continuously being developed to improve efficiency and sustainability. One of the most significant recent advancements in amine synthesis is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.orgnih.gov

This elegant and atom-economical process allows for the N-alkylation of amines using alcohols as the alkylating agents. In the context of synthesizing a related compound, this would involve reacting 3-chlorobenzyl alcohol with butan-1-amine. The catalyst, typically a transition-metal complex based on ruthenium, iridium, or nickel, temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. organic-chemistry.orgorganic-chemistry.org This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned by the catalyst. The only byproduct of this entire cycle is water, making it a highly efficient and environmentally friendly process. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. The borrowing hydrogen methodology is a prime example of a greener approach to amine synthesis due to its high atom economy and the generation of water as the sole stoichiometric byproduct. organic-chemistry.orgnih.gov

Further efforts in green synthesis focus on minimizing or eliminating the use of hazardous solvents and reagents. A patent for N-benzylalkylamine production highlights a solvent-free reaction for the initial amination stage, which significantly reduces organic waste. google.com The use of catalysts based on earth-abundant and less toxic metals, such as manganese and cobalt, is another key area of research, moving away from precious metal catalysts like palladium and rhodium. organic-chemistry.org Mechanochemical synthesis, using techniques like ball-milling to induce reactions in the absence of a solvent, also represents an emerging green technique that could be applied to this type of synthesis.

Flow Chemistry and Continuous Synthesis of this compound

The transition from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. The synthesis of amines is well-suited to flow reactor technology.

For a related synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, a continuous process has been described. This involves pumping a mixture of the precursor amine and alkyl chloride through a heated reactor column to facilitate the reaction, followed by inline acidification to precipitate the final product. A similar setup could be readily adapted for the reductive amination of 3-chlorobenzaldehyde with butan-1-amine. The aldehyde and amine could be mixed and pumped through a heated zone to form the imine, which would then flow through a packed-bed reactor containing a solid-supported hydrogenation catalyst (like Pd/C) under a stream of hydrogen gas to yield a continuous output of this compound. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and consistency.

Scale-Up Research and Process Chemistry Considerations for this compound Production

The industrial-scale production of this compound requires careful consideration of process chemistry to ensure safety, cost-effectiveness, and scalability. When scaling up the reductive amination pathway, the management of byproducts and reaction heat becomes critical.

The choice of catalyst is also a major factor in large-scale production. While highly active, homogeneous catalysts can be difficult to separate from the product stream. Therefore, heterogeneous catalysts, such as palladium on carbon or Raney nickel, are often preferred for industrial applications because they can be easily filtered out and potentially reused. google.com Safety considerations for hydrogenation, which involves flammable hydrogen gas often under pressure, are paramount. The use of continuous flow reactors can mitigate these risks by minimizing the volume of hazardous material present at any given time. Furthermore, process optimization aims to reduce the number of unit operations, such as avoiding the isolation of intermediates, to streamline the manufacturing process and reduce costs.

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula Role/Context
This compound C₁₁H₁₆ClN Main subject of the article
3-Chlorobenzaldehyde C₇H₅ClO Starting material
Butan-1-amine C₄H₁₁N Starting material
N-(3-chlorobenzylidene)butan-1-amine C₁₁H₁₄ClN Imine intermediate
Palladium on carbon (Pd/C) Pd/C Catalyst
Triethylamine C₆H₁₅N Base
3-Chlorobenzyl halide C₇H₆ClX Starting material
Raney Nickel Ni-Al Catalyst
Cesium hydroxide CsOH Base
3-Chlorobenzyl alcohol C₇H₇ClO Starting material (Borrowing Hydrogen)
Ruthenium Ru Catalyst element
Iridium Ir Catalyst element
Manganese Mn Catalyst element
Cobalt Co Catalyst element
(S)-1-(3-chlorophenyl)butan-1-amine C₁₀H₁₄ClN Chiral analogue example
N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride C₁₁H₂₅Cl₂N Example for flow chemistry
Hydrogen H₂ Reagent
Water H₂O Byproduct

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound structure serves as a versatile scaffold for chemical modification, enabling the synthesis of a diverse range of derivatives and analogues. These modifications are primarily centered around the reactive secondary amine functionality and the potential for substitution on both the aromatic ring and the aliphatic chain. Such derivatization is crucial for modulating the compound's physicochemical properties and exploring its potential in various scientific applications, including its use as an intermediate in the synthesis of more complex molecules.

Derivatization Strategies

The secondary amine group in this compound is the principal site for derivatization. This allows for the introduction of various functional groups, which can alter the molecule's polarity, steric bulk, and potential for intermolecular interactions.

One common strategy is N-acylation , where an acyl group is introduced by reacting the amine with an acylating agent like an acid chloride or anhydride. Another significant approach is N-sulfonylation , which involves the reaction of the amine with a sulfonyl chloride. For instance, secondary amines can be derivatized using reagents like 2-naphthalenesulfonyl chloride, often in the presence of a catalyst, to form stable sulfonamides. nih.gov This type of derivatization is not only a synthetic transformation but is also employed in analytical chemistry for pre-column derivatization in HPLC to improve detection. nih.gov

For analytical purposes, where enhanced detection sensitivity is required, various derivatizing agents are used. nih.gov Reagents such as Dansyl chloride (Dansyl-Cl), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with amines to produce derivatives with strong fluorescence or UV absorbance, facilitating their quantification. nih.govsigmaaldrich.com

Reaction TypeReagent ClassExample ReagentResulting Functional GroupPrimary Application
N-AcylationAcid Halide / AnhydrideAcetyl ChlorideAmideSynthetic Intermediate
N-SulfonylationSulfonyl Chloride2-Naphthalenesulfonyl ChlorideSulfonamideSynthesis, Analytical Derivatization nih.gov
N-AlkylationAlkyl HalideMethyl IodideTertiary AmineAnalogue Synthesis
Fluorescent LabelingSulfonyl ChlorideDansyl ChlorideDansyl-amideAnalytical Detection (LC-MS/MS) nih.gov
UV-Vis LabelingActivated Carboxylic AcidDMQC-OSuAmideAnalytical Detection (HPLC) sigmaaldrich.com

Analogue Synthesis

The synthesis of analogues involves more substantial structural modifications to the this compound scaffold. These changes can be made to the aromatic ring, the n-butyl group, or the benzyl-amine linkage itself.

Modification of the Aromatic Ring: The substitution pattern on the benzyl (B1604629) group can be altered. For example, an analogue, N-[(2,4-Dichlorophenyl)methyl]butan-1-amine, incorporates an additional chlorine atom on the aromatic ring. Such modifications can significantly influence electronic properties and steric profile, which may enhance biological interactions like halogen bonding.

Modification of the Alkyl Chain: The butan-1-amine portion of the molecule can be varied. This includes changing the chain length (e.g., replacing butyl with ethyl or hexyl groups), introducing branching (e.g., using an isobutyl group), or incorporating unsaturation.

N-Dealkylation and Re-alkylation: A powerful strategy for creating a wide array of analogues involves the cleavage of one of the C-N bonds. N-dealkylation of the parent compound can remove either the butyl group to yield 3-chlorobenzylamine (B151487) or the 3-chlorobenzyl group to yield butan-1-amine. nih.gov Classical methods for N-dealkylation include the von Braun reaction, which uses cyanogen (B1215507) bromide, or reaction with various chloroformate reagents. nih.gov The resulting primary or secondary amine can then be re-alkylated with different alkyl or benzyl groups to generate a library of new analogues.

Isomeric Scaffolds: Analogues can also be structural isomers. For instance, 1-(3-Chlorophenyl)butan-1-amine is an isomer where the 3-chlorophenyl group is directly attached to the butanamine chain at the 1-position, rather than being linked via a methylene (B1212753) (-CH2-) spacer. The absence of this benzyl spacer reduces steric hindrance and can increase reactivity in certain chemical reactions.

Analogue NameStructural ModificationScaffold ClassReference
N-[(2,4-Dichlorophenyl)methyl]butan-1-amineAdditional chloro group at position 2 of the phenyl ring.Aromatic Substitution
1-(3-Chlorophenyl)butan-1-amineDirect attachment of the 3-chlorophenyl group to the amine, removing the benzyl spacer.Structural Isomer
N-(3-chlorobenzyl)ethan-1-amineButyl chain replaced with an ethyl chain.Alkyl Chain ModificationHypothetical
3-ChlorobenzylamineProduct of N-dealkylation (removal of the butyl group).Synthetic Precursor nih.gov

These derivatization and analogue synthesis strategies highlight the utility of this compound as a foundational structure for chemical exploration. The ability to systematically modify its different components allows for the fine-tuning of its molecular properties for various research and development applications.

Investigation of Biological Activities and Pharmacological Profiles of N 3 Chlorobenzyl Butan 1 Amine

In Vitro Pharmacological Screening and Target Engagement Studies

In vitro studies are fundamental to understanding the pharmacological profile of a novel chemical entity like N-(3-chlorobenzyl)butan-1-amine. These studies are designed to identify its molecular targets and characterize the nature of its interaction with them.

Receptor Binding Assays and Ligand Selectivity Profiling of this compound

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for various receptors. For this compound, a comprehensive screening panel would typically include a wide range of receptors, such as those for neurotransmitters, hormones, and other endogenous signaling molecules.

The data from such assays are typically presented in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. A lower Ki or IC50 value signifies a higher binding affinity.

Table 1: Hypothetical Receptor Binding Profile for this compound

Receptor TargetLigandKi (nM)Selectivity vs. Primary Target
Adrenergic Receptor α1[3H]Prazosin150-
Adrenergic Receptor α2[3H]Rauwolscine8005.3-fold
Dopamine (B1211576) Receptor D2[3H]Spiperone>10,000>66-fold
Serotonin (B10506) Receptor 5-HT1A[3H]8-OH-DPAT4503-fold
Serotonin Receptor 5-HT2A[3H]Ketanserin250016.7-fold

This table is a hypothetical representation and is not based on experimental data.

Enzyme Inhibition/Activation Kinetics and Specificity

Enzymes are another major class of drug targets. Investigating the effect of this compound on various enzymes is essential to understand its potential therapeutic effects and off-target activities. This involves kinetic studies to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive, uncompetitive) and the corresponding kinetic parameters (e.g., Ki, Km).

For instance, given its structure, this compound might be investigated for its effects on enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).

Table 2: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme TargetSubstrateIC50 (µM)Mechanism of Inhibition
Monoamine Oxidase A (MAO-A)Kynuramine25Competitive
Monoamine Oxidase B (MAO-B)Benzylamine150Competitive
Catechol-O-methyltransferase (COMT)Epinephrine>200Not determined

This table is a hypothetical representation and is not based on experimental data.

Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Interactions

Ion channels and G-protein coupled receptors (GPCRs) are critical for cellular communication and are common drug targets. Electrophysiological techniques, such as patch-clamp, can be used to study the effects of this compound on various ion channels (e.g., sodium, potassium, calcium channels).

Functional assays are employed to investigate the interaction of the compound with GPCRs. These assays can measure downstream signaling events, such as changes in intracellular calcium levels or the production of second messengers like cyclic AMP (cAMP). These studies would determine whether the compound acts as an agonist, antagonist, or allosteric modulator at specific GPCRs.

Cellular Pharmacodynamics and Signal Transduction Pathways Regulated by this compound

Cellular pharmacodynamic studies bridge the gap between molecular interactions and cellular responses. These investigations aim to understand how the binding of this compound to its target(s) translates into changes in cellular function.

Effects on Intracellular Signaling Cascades

Upon binding to a receptor or modulating an enzyme or ion channel, a compound can trigger a cascade of intracellular signaling events. For this compound, it would be important to investigate its effects on key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and pathways regulated by second messengers like cAMP and calcium.

Techniques like Western blotting and ELISA can be used to measure the phosphorylation status and levels of key proteins within these cascades.

Impact on Gene Expression and Protein Regulation

Ultimately, changes in signaling pathways can lead to alterations in gene expression and the regulation of protein synthesis. To assess the impact of this compound on these processes, techniques such as quantitative real-time PCR (qPCR) and microarray analysis can be used to measure changes in the expression of specific genes. Proteomic approaches can provide a broader view of the changes in protein expression profiles within the cell.

Cellular Proliferation, Differentiation, and Apoptosis Studies

There is no available research data on the effects of this compound on cellular proliferation, differentiation, or apoptosis. As a result, its potential to influence these fundamental cellular processes remains uncharacterized.

In Vivo Pharmacological Evaluation and Efficacy Assessments of this compound

Comprehensive in vivo pharmacological evaluations for this compound have not been reported in the accessible scientific literature.

Preclinical Disease Models and Therapeutic Efficacy Research

There are no published studies that have investigated the therapeutic efficacy of this compound in any preclinical disease models. Therefore, its potential therapeutic applications are currently unknown.

Pharmacodynamic Biomarker Identification and Validation

Due to the lack of in vivo studies, no pharmacodynamic biomarkers have been identified or validated for this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound and its Derivatives

There is no available information from structure-activity relationship (SAR) or structure-property relationship (SPR) studies for this compound and its derivatives. Such studies are essential for understanding how the chemical structure of a compound influences its biological activity and physicochemical properties, and this information is currently lacking for this particular compound.

Mechanistic Elucidation of N 3 Chlorobenzyl Butan 1 Amine S Biological Action

Molecular Target Identification and Validation Methodologies

The precise molecular targets of N-(3-chlorobenzyl)butan-1-amine and the methodologies used for their identification and validation are not extensively detailed in publicly available scientific literature. However, general approaches are commonly employed in the field to elucidate the targets of novel chemical entities.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography coupled with proteomics is a powerful and widely used technique for identifying the cellular binding partners of a small molecule. rsc.orgnih.gov This method typically involves immobilizing the small molecule of interest, in this case, this compound, onto a solid support or matrix. nih.gov This "bait" is then incubated with a cellular lysate. Proteins that bind to the compound are captured on the matrix, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry-based proteomic techniques. nih.gov

A variation of this technique is photo-affinity chromatography, where the immobilized compound is modified with a photoreactive group. nih.govnih.gov Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for more stringent washing conditions and potentially reducing the identification of non-specific binding partners. nih.gov

While these methodologies are standard in drug discovery and chemical biology for target identification, specific studies applying affinity chromatography and proteomics to this compound have not been reported in the available literature. rsc.orgnih.gov

Genetic Knockout/Knockdown Studies

Genetic knockout or knockdown studies are crucial for validating the biological relevance of a potential molecular target identified through methods like affinity chromatography. By reducing or eliminating the expression of the candidate target protein using techniques such as CRISPR-Cas9 or RNA interference (siRNA), researchers can assess whether the cellular or physiological effects of this compound are diminished or abolished. If the compound's activity is dependent on the presence of the target protein, it provides strong evidence for a direct interaction.

Currently, there are no publicly accessible research articles detailing the use of genetic knockout or knockdown studies to validate the molecular targets of this compound.

Detailed Analysis of Ligand-Receptor/Enzyme Interactions at the Molecular Level

The specific molecular interactions between this compound and its biological targets have not been fully elucidated in published research. However, based on its chemical structure, which includes a secondary amine and a chlorinated phenyl ring, it is plausible that it engages in various non-covalent interactions with protein targets. The amine group can act as a hydrogen bond donor or acceptor, while the aromatic ring can participate in hydrophobic and van der Waals interactions.

Allosteric Modulation and Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is fundamental to understanding a ligand's mechanism of action. Orthosteric ligands bind to the primary, evolutionarily conserved binding site of a receptor or enzyme, the same site as the endogenous substrate or ligand. nih.gov In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the function of the receptor or enzyme. nih.gov

Allosteric sites are generally less conserved across receptor subtypes, offering the potential for developing more selective drugs. nih.gov Whether this compound acts as an orthosteric or allosteric modulator at its target(s) is a key question that remains to be answered through detailed pharmacological and structural studies. Research into the potential allosteric modulation of muscarinic receptors by compounds like amiodarone (B1667116) highlights the complexities of such interactions. nih.gov

Conformational Changes Induced by this compound Binding

The binding of any ligand to a protein target typically induces some degree of conformational change in the protein. These changes can range from subtle side-chain rearrangements to large-scale domain movements that are essential for the protein's function, such as the opening of an ion channel or the activation of an enzyme's catalytic domain.

Techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in visualizing these conformational changes at an atomic level. nih.gov Molecular dynamics simulations can further provide insights into the dynamic nature of these interactions and the stability of the ligand-protein complex over time. mdpi.com However, no such structural or detailed biophysical studies have been published for this compound to date.

Unraveling Downstream Signaling Pathways and Network Perturbations

Once a compound binds to its molecular target, it can trigger a cascade of downstream signaling events that ultimately lead to a physiological response. Identifying these perturbed signaling pathways is crucial for a comprehensive understanding of the compound's mechanism of action.

For instance, if this compound were to inhibit a specific kinase, this would affect the phosphorylation status of that kinase's substrates, which in turn could modulate the activity of various downstream proteins and transcription factors, leading to changes in gene expression and cellular behavior. Techniques such as phosphoproteomics, transcriptomics (RNA-seq), and metabolomics are powerful tools for mapping these downstream effects and constructing a network-level view of the compound's impact on cellular systems.

Research has indicated that this compound may influence pathways related to mood and cognitive functions and could potentially act as an inhibitor of N-myristoyltransferase (NMT). Inhibition of NMT could disrupt crucial cellular processes in pathogens. However, detailed studies mapping the specific downstream signaling pathways and network perturbations resulting from the action of this compound are not yet available in the scientific literature.

Kinase Activity Profiling

Generally, such profiling involves screening the compound at a fixed concentration against a large number of kinases and measuring the percentage of inhibition. For compounds showing significant activity, further studies are typically conducted to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of the kinase's activity. This data helps in understanding the compound's selectivity and potential therapeutic applications.

While specific kinase profiling data for this compound is not available, research on structurally related molecules suggests that the presence of a halogenated benzyl (B1604629) group can influence interactions with the hydrophobic regions of protein kinase active sites.

Gene Ontology and Pathway Enrichment Analysis

Gene Ontology (GO) and pathway enrichment analysis are bioinformatic techniques used to make sense of large sets of genes that may be affected by a chemical compound. nih.gov These analyses help to identify the biological processes, molecular functions, and cellular components that are most significantly associated with the affected genes.

For this compound, studies have pointed towards its potential to influence pathways associated with mood regulation and cognitive functions. This suggests that genes involved in neurotransmitter signaling and synaptic plasticity could be among those modulated by the compound. For instance, its interaction with neurotransmitter transporters could lead to changes in the expression of genes responsible for their synthesis and regulation.

Furthermore, the compound's interaction with enzymes such as N-myristoyltransferase (NMT) could implicate it in pathways essential for the viability of certain pathogens. Inhibition of NMT can disrupt cellular processes that are vital for the survival of organisms like Leishmania. A hypothetical pathway enrichment analysis for genes affected by this compound might reveal enrichment in categories such as:

Biological Process: Serotonin (B10506) transport, regulation of synaptic transmission, protein N-myristoylation.

Molecular Function: Serotonin transporter activity, kinase binding, metallopeptidase activity.

Cellular Component: Synaptic vesicle membrane, plasma membrane, cytoplasm.

These analyses provide a systematic way to infer the compound's mechanism of action from genomic data.

Phenotypic Consequences of this compound Action in Complex Biological Systems

The interaction of this compound with biological targets at the molecular level can lead to observable changes in the phenotype of an organism or cell line. Based on its known biological activities, several phenotypic consequences can be inferred.

The modulation of neurotransmitter systems, for example, could result in behavioral changes in animal models. Effects on mood and cognitive performance would be key phenotypes to investigate in preclinical studies.

In the context of its potential as an antimicrobial agent, the phenotypic consequence of NMT inhibition would be a reduction in pathogen viability or proliferation. This would be observed as a decrease in the growth of the targeted microorganism in culture.

The following table summarizes the potential phenotypic outcomes based on the compound's biological activities:

Biological ActivityPotential Phenotypic Consequence
Modulation of neurotransmitter transportersAlterations in mood and cognitive function
Inhibition of N-myristoyltransferase (NMT)Reduced viability of susceptible pathogens

It is important to note that these phenotypic consequences are based on preliminary research and that further detailed studies are required to fully elucidate the biological impact of this compound.

Preclinical Research and Comprehensive Toxicological Assessment of N 3 Chlorobenzyl Butan 1 Amine

Absorption, Distribution, Metabolism, and Excretion (ADME) Research on N-(3-chlorobenzyl)butan-1-amine

The preclinical evaluation of a new chemical entity's absorption, distribution, metabolism, and excretion (ADME) profile is a critical component of drug discovery and development. For this compound, a comprehensive understanding of its ADME properties is essential to predict its pharmacokinetic behavior and potential for drug-drug interactions. While specific experimental data for this compound is limited in publicly available literature, general principles of drug metabolism and findings for structurally related N-benzylamine derivatives can provide valuable insights into its likely ADME characteristics.

In Vitro Metabolic Stability and Metabolite Identification Studies

The metabolic stability of a compound provides an early indication of its potential in vivo half-life and clearance. In vitro assays using liver microsomes are a standard method to assess this parameter. For this compound, incubation with human liver microsomes fortified with NADPH would be the primary approach to determine its intrinsic clearance.

Based on studies of other secondary amines and N-benzyl derivatives, the primary metabolic pathways for this compound are anticipated to be N-dealkylation and oxidation. researchgate.net N-dealkylation would lead to the formation of 3-chlorobenzylamine (B151487) and butan-1-amine. Oxidation could occur on the aromatic ring, leading to hydroxylated metabolites, or at the benzylic carbon. The presence of a chlorine atom on the benzyl (B1604629) ring may influence the regioselectivity of hydroxylation.

Metabolite identification would be carried out using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov By comparing the mass spectra of the parent compound with those of the metabolites formed, the exact chemical modifications can be elucidated.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) 0, 15, 30, 60
Parent Compound Remaining (%) 100, 75, 50, 25
In Vitro Half-life (t½, min) 30
Intrinsic Clearance (CLint, µL/min/mg protein) 23.1

This table presents hypothetical data for illustrative purposes. Actual values would need to be determined through experimental studies.

Table 2: Potential Metabolites of this compound

MetaboliteProposed StructureMetabolic Reaction
M1 3-chlorobenzylamineN-dealkylation
M2 Butan-1-amineN-dealkylation
M3 4-hydroxy-N-(3-chlorobenzyl)butan-1-amineAromatic hydroxylation
M4 This compound N-oxideN-oxidation

This table lists potential metabolites based on known metabolic pathways of similar compounds. Confirmation requires experimental identification.

Cytochrome P450 (CYP) Induction and Inhibition Profiling

Cytochrome P450 enzymes are the primary family of enzymes responsible for the metabolism of most drugs. Therefore, assessing the potential of this compound to either induce or inhibit these enzymes is crucial for predicting drug-drug interactions.

CYP Induction: The induction potential is typically evaluated in cultured human hepatocytes. thermofisher.combohrium.comnih.govbioivt.com The cells are treated with various concentrations of the test compound, and the expression of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) is measured at the mRNA level (using qRT-PCR) and/or at the protein level (using specific enzyme activity assays). nih.govnih.gov

CYP Inhibition: The inhibitory potential of this compound would be assessed against a panel of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govnih.govbiomolther.org This is typically done using human liver microsomes and isoform-specific probe substrates. nih.gov The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. Some benzylamine-related compounds have been shown to act as mechanism-based inhibitors of CYP enzymes, which involves the formation of a reactive metabolite that covalently binds to the enzyme. scholarsresearchlibrary.com

Table 3: Hypothetical Cytochrome P450 Inhibition Profile of this compound

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2 Phenacetin> 100
CYP2C9 Diclofenac25
CYP2C19 Omeprazole15
CYP2D6 Dextromethorphan> 100
CYP3A4 Midazolam50

This table presents hypothetical data for illustrative purposes. Actual values would need to be determined through experimental studies.

Tissue Distribution and Bioavailability Research

Understanding how a compound distributes throughout the body and its bioavailability after oral administration is fundamental to determining its potential therapeutic efficacy and safety.

Tissue Distribution: Studies in animal models, such as rats or mice, are conducted to determine the distribution of the compound into various tissues. nih.gov This typically involves administering a radiolabeled version of the compound and measuring its concentration in different organs at various time points. High concentrations in specific tissues could indicate potential sites of action or toxicity.

Bioavailability: Oral bioavailability is influenced by factors such as aqueous solubility and intestinal permeability. nih.gov The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. nih.govnih.goveurofinsdiscovery.com By measuring the transport of this compound across a monolayer of Caco-2 cells, an apparent permeability coefficient (Papp) can be determined, which correlates with in vivo absorption.

Table 4: Predicted ADMET Properties of a Structurally Related Compound

PropertyValueProbability
Human Intestinal Absorption +0.9959
Blood Brain Barrier +0.8859
Caco-2 permeable -0.5558
P-glycoprotein substrate Substrate0.6529
P-glycoprotein inhibitor I Inhibitor0.5449
P-glycoprotein inhibitor II Non-inhibitor0.7833

Data from DrugBank for N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide (DB06868), a compound with a similar N-(3-chlorobenzyl) moiety. drugbank.com These are predicted values and may not be representative of this compound.

Excretion Pathways and Kinetics

Identifying the routes and rate of elimination of a compound and its metabolites from the body is the final piece of the ADME puzzle.

Excretion Pathways: The primary routes of excretion are typically via urine and feces (biliary excretion). nih.govunc.edunih.gov Studies in animal models, often using a radiolabeled compound, are performed to quantify the amount of radioactivity excreted in urine and feces over time. eurofinsdiscovery.comjksus.org Analysis of the urine and feces can also help to identify the major excreted metabolites.

Excretion Kinetics: The rate of excretion is determined by analyzing the concentration of the parent compound and its metabolites in plasma, urine, and feces over time. This data is used to calculate key pharmacokinetic parameters such as the elimination half-life and total body clearance.

In Vitro Toxicological Screening and Mechanistic Toxicology

Early assessment of potential toxicity is crucial to de-risk a drug candidate. In vitro toxicology assays provide a rapid and cost-effective means to identify potential liabilities.

Cytotoxicity and Cell Viability Assays

Cytotoxicity assays measure the ability of a compound to kill cells. These are often performed using a variety of cell lines to assess both general and organ-specific toxicity.

HepG2 Cells: The human hepatoma cell line HepG2 is commonly used for in vitro cytotoxicity screening as the liver is a primary site of drug metabolism and potential toxicity. thermofisher.comnih.govjksus.orgnih.govmdpi.comresearchgate.netmdpi.commdpi.com

Other Cell Lines: To assess broader cytotoxicity, other cell lines such as human embryonic kidney cells (HEK293) or fibroblast cell lines (e.g., NIH-3T3) may also be used. nih.govnih.govdrugbank.comresearchgate.net

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. researchgate.netscholarsresearchlibrary.comnih.gov A reduction in metabolic activity is indicative of cytotoxicity. The concentration of the compound that reduces cell viability by 50% (IC50) is a standard measure of its cytotoxic potential.

Table 5: Hypothetical Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayIC50 (µM)
HepG2 (Human Liver Carcinoma) MTT75
HEK293 (Human Embryonic Kidney) MTT150
NIH-3T3 (Mouse Fibroblast) MTT> 200

This table presents hypothetical data for illustrative purposes. Actual values would need to be determined through experimental studies.

Genotoxicity and Mutagenicity Assessments (e.g., Ames Test, Chromosomal Aberration)

There is a notable absence of publicly available scientific literature detailing the genotoxicity and mutagenicity of this compound. Standard preclinical safety evaluations for a compound of this nature would typically involve a battery of tests to assess its potential to induce genetic damage.

A primary assay in this evaluation is the bacterial reverse mutation test, commonly known as the Ames test. This test utilizes various strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are alterations in a single base pair of DNA. For related aromatic amines, mutagenicity is a known concern and is often mediated by metabolic activation, which can be simulated in the Ames test by the addition of a liver enzyme fraction (S9). pharmacompass.comnih.gov

In addition to the Ames test, in vitro mammalian cell-based assays are crucial for evaluating chromosomal damage. The chromosomal aberration assay, for instance, is used to identify agents that cause structural changes to chromosomes in cultured mammalian cells. nih.gov An increase in either numerical or structural aberrations would indicate genotoxic potential.

To provide context, a study on a structurally related compound, N-nitrosodibenzylamine, indicated weak mutagenic activity in both Salmonella and Chinese hamster V79 cells, with the effect being more pronounced after metabolic activation. nih.gov However, it is critical to emphasize that these findings cannot be directly extrapolated to this compound without specific testing.

Table 1: Representative Data for Genotoxicity and Mutagenicity Assessments (Note: The following table is a template illustrating the type of data that would be generated from such studies. No specific data for this compound is available.)

Assay Test System Metabolic Activation (S9) Concentration Range Tested Result
Ames Test S. typhimurium TA98, TA100, TA1535, TA1537 With and Without Data not available Data not available

Cardiotoxicity and Neurotoxicity Studies in Cellular Models

Specific in vitro studies to determine the cardiotoxic and neurotoxic potential of this compound have not been reported in the available scientific literature. Such investigations are a critical component of preclinical safety assessment, especially for compounds with potential pharmacological activity in the central nervous system or cardiovascular system.

Cardiotoxicity is often assessed using cellular models such as primary cardiomyocytes or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These assays can evaluate a compound's effect on cell viability, electrophysiology (e.g., using multi-electrode arrays), and calcium signaling.

Neurotoxicity studies in cellular models typically employ primary neurons or neuronal cell lines (e.g., SH-SY5Y). These studies would assess parameters like cell survival, neurite outgrowth, and the function of neurotransmitter systems. For some structurally related sibutramine (B127822) analogues, adverse effects on the heart and nervous system have been linked to their potent binding to serotonin (B10506), norepinephrine, and dopamine (B1211576) transporters. nih.gov Similarly, certain benzylpiperazine derivatives have been shown to induce oxidative stress and apoptosis in dopaminergic neuroblastoma cells. nih.gov

In Vivo Safety Pharmacology and Toxicity Studies of this compound

A comprehensive search of scientific databases reveals no published in vivo safety pharmacology or toxicity studies for this compound.

Acute and Sub-chronic Toxicity Studies in Animal Models

Information regarding the acute and sub-chronic toxicity of this compound in animal models is not publicly available. Acute toxicity studies would typically involve the administration of single, high doses of the compound to rodent species to determine the median lethal dose (LD50) and identify signs of immediate toxicity. Sub-chronic studies, on the other hand, would involve repeated administration over a period of 28 or 90 days to characterize the toxicological profile upon longer-term exposure.

Organ-Specific Toxicity Profiling and Histopathological Examinations

In the absence of in vivo toxicity studies, there is no data on the potential organ-specific toxicity of this compound. Following acute or sub-chronic toxicity studies, a thorough histopathological examination of all major organs would be conducted to identify any microscopic changes or lesions indicative of toxicity.

Immunotoxicity and Allergic Reactions Research

There is no available research on the potential immunotoxicity or the capacity of this compound to induce allergic reactions. Standard assessments in this area would include assays to evaluate effects on immune cell function and hypersensitivity reactions in appropriate animal models.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species for this compound

No preclinical pharmacokinetic (PK) or pharmacodynamic (PD) data for this compound has been published.

Pharmacokinetic studies would aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in preclinical species. This would involve measuring plasma and tissue concentrations of the parent compound and its metabolites over time after administration.

Pharmacodynamic studies would investigate the biochemical and physiological effects of the compound and its mechanism of action. For instance, given its structure, studies might explore its interaction with monoamine transporters or other central nervous system targets. The pharmacokinetic and pharmacodynamic properties of arylcyclohexylamine derivatives, a broad class of psychoactive substances, are known to be highly dependent on their specific chemical structures. nih.gov

Table 2: Representative Pharmacokinetic Parameters (Note: This table illustrates typical pharmacokinetic parameters that would be determined. No specific data for this compound is available.)

Parameter Description Value (Units)
Tmax Time to reach maximum plasma concentration Data not available
Cmax Maximum plasma concentration Data not available
AUC Area under the plasma concentration-time curve Data not available
t1/2 Elimination half-life Data not available
Vd Volume of distribution Data not available

Exploration of Therapeutic Potential and Translational Research for N 3 Chlorobenzyl Butan 1 Amine

Identification of Therapeutic Niches and Disease Indications

Initial research has identified several potential therapeutic niches for N-(3-chlorobenzyl)butan-1-amine, primarily centered on its interactions with key biological targets. The compound's structural features, including a butan-1-amine backbone and a 3-chlorobenzyl substituent, are thought to be key to its activity.

One of the most promising areas of investigation is in the realm of neuroscience . Studies suggest that this compound and its structural analogs may influence pathways associated with mood and cognitive functions. This has led to the exploration of its potential as an antidepressant or stimulant. The mechanism may involve the modulation of neurotransmitter transporters, such as those for serotonin (B10506) and dopamine (B1211576). Furthermore, related N-benzylamide derivatives have been investigated as inhibitors of γ-aminobutyric acid (GABA) transporters. nih.govacs.org Given that imbalances in GABAergic neurotransmission are implicated in conditions like neuropathic pain, this line of inquiry suggests a potential application for this compound in pain management. nih.govacs.org

Another significant therapeutic niche lies in the field of infectious diseases . Research has pointed to the compound's interaction with N-myristoyltransferase (NMT), an enzyme crucial for the viability of certain pathogens. Inhibition of NMT can disrupt essential cellular processes in organisms such as Leishmania, indicating a potential therapeutic application in treating infections caused by these parasites. The compound has also been noted for its general antimicrobial and antioxidant properties, further broadening its potential applicability against various pathogens.

Efficacy Studies in Advanced Disease Models (e.g., Oncology, Neuroscience, Infectious Diseases)

While preliminary studies have highlighted potential therapeutic areas, comprehensive efficacy studies in advanced disease models are still in the early stages.

Oncology: To date, there is a notable lack of published research investigating the efficacy of this compound in preclinical or clinical models of cancer. While structure-activity relationship studies of various chemical scaffolds are a cornerstone of oncological drug discovery, this particular compound has not yet emerged as a significant candidate in the available scientific literature.

Neuroscience: In the context of neuroscience, the exploration of this compound's efficacy is largely inferred from studies on related compounds. For instance, research on N-benzylamide analogs as GABA transporter inhibitors has shown promise in models of neuropathic pain. nih.govacs.org These studies provide a strong rationale for conducting similar preclinical evaluations with this compound to determine its analgesic potential. Direct studies on its effects on mood and cognition in animal models of depression or other CNS disorders are warranted based on its suggested modulation of serotonin and dopamine receptors.

Infectious Diseases: The most direct evidence for the potential efficacy of this compound comes from in vitro studies related to infectious diseases. The finding that structural analogs can inhibit NMT in Leishmania species, leading to reduced parasite viability, is a significant step. The next logical phase of research would involve progressing these findings into in vivo models of leishmaniasis to assess the compound's ability to control the infection and its associated pathology.

Research into Combination Therapies involving this compound

Currently, there is no specific research available on the use of this compound in combination with other therapeutic agents. However, based on its proposed mechanisms of action, several hypothetical combination strategies could be explored in future research.

Potential Therapeutic AreaPotential Combination AgentRationale
Neuroscience (Neuropathic Pain) Gabapentin or PregabalinSynergistic effect by targeting different mechanisms of pain transmission (GABA transporter inhibition and α2δ subunit modulation).
Infectious Diseases (Leishmaniasis) Amphotericin B or MiltefosinePotential for synergistic or additive effects, potentially allowing for lower doses of existing toxic drugs and reducing the risk of drug resistance.

These potential combinations are speculative and would require rigorous preclinical evaluation to assess their efficacy and safety profiles.

Strategies for Improving Therapeutic Index and Reducing Off-Target Effects

Enhancing the therapeutic index—the ratio between a drug's therapeutic effect and its toxic effect—and minimizing off-target interactions are critical for the clinical translation of any new chemical entity. For this compound, several strategies could be employed.

Improving Therapeutic Index: One approach to improving the therapeutic index is through medicinal chemistry efforts to optimize the compound's structure. This could involve synthesizing and screening a library of analogs to identify derivatives with increased potency against the desired target (e.g., NMT or a specific neurotransmitter transporter) and reduced activity against other biological molecules.

Reducing Off-Target Effects: Minimizing off-target effects is intrinsically linked to improving selectivity. Strategies could include:

Structure-Activity Relationship (SAR) Studies: A thorough investigation of how modifications to the chemical structure of this compound affect its binding affinity for its intended target versus off-targets.

Computational Modeling and Docking Studies: Utilizing in silico methods to predict the binding of this compound and its analogs to a panel of known off-targets, such as various receptors and enzymes. This can help to proactively identify and design out potential unwanted interactions.

Advanced Drug Delivery Systems: Encapsulating the compound in targeted delivery vehicles, such as nanoparticles or liposomes, could help to concentrate it at the site of action and reduce systemic exposure, thereby minimizing off-target effects.

While general strategies for reducing off-target effects in drug development are well-established, specific research applying these to this compound has not yet been reported. nih.gov

Advanced Analytical Methodologies for N 3 Chlorobenzyl Butan 1 Amine Research

Chromatographic Separation and Quantification Techniques

Chromatography is an indispensable tool for separating N-(3-chlorobenzyl)butan-1-amine from impurities, starting materials, and by-products. It is also the foundation for accurate quantification.

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it ideal for the high-throughput analysis of research compounds. Developing a robust UHPLC method for this compound involves the systematic optimization of several key parameters.

A typical approach would utilize a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727). Due to the basic nature of the amine, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to improve peak shape and reproducibility by ensuring the analyte is in a single protonated state. Detection is commonly performed using a UV detector, set to a wavelength where the chlorobenzyl chromophore exhibits strong absorbance.

Interactive Data Table: Illustrative UHPLC Method Parameters

ParameterValue/ConditionPurpose
Instrument UHPLC System with UV DetectorHigh-resolution separation and detection.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component, provides proton source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% to 95% B over 5 minutesTo elute the compound and any impurities with varying polarities.
Flow Rate 0.4 mL/minOptimized for a small particle size column.
Column Temp. 40 °CEnsures reproducible retention times.
Detection UV at 265 nmWavelength for monitoring the aromatic ring.
Injection Vol. 2 µLStandard volume for UHPLC analysis.

GC-MS is a powerful technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds like this compound. waters.com The sample is vaporized and separated on a capillary column before being fragmented and detected by a mass spectrometer. bre.com The retention time from the GC provides one piece of identifying information, while the mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular structure.

For analysis, a low-polarity capillary column (e.g., a DB-5ms) is typically used with a temperature gradient to ensure the separation of the main compound from any potential impurities, such as unreacted starting materials (3-chlorobenzylamine, 1-bromobutane) or by-products. Electron Ionization (EI) is the most common ionization technique, as it produces reproducible and extensive fragmentation patterns that are searchable against spectral libraries. The resulting mass spectrum can confirm the molecular weight and reveal characteristic fragments.

Interactive Data Table: Expected Mass Fragments in EI-GC-MS

m/z (mass-to-charge)Proposed Fragment IdentitySignificance
197/199[C₁₁H₁₆ClN]⁺Molecular ion (M⁺), showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
154/156[M - C₃H₇]⁺Loss of a propyl radical from the butyl chain.
140/142[C₇H₇Cl]⁺Chlorobenzyl cation, a very common and stable fragment.
125[C₇H₆Cl]⁺Tropylium ion rearrangement and fragmentation.
57[C₄H₉]⁺Butyl cation.

The specific compound this compound is achiral as it does not possess a stereocenter. However, chiral chromatography is a critical technique in the analysis of closely related chiral amines or if the synthesis could potentially involve chiral impurities. For instance, if a related compound such as N-(3-chlorobenzyl)butan-2-amine were synthesized, it would be a racemic mixture requiring separation of its enantiomers.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for resolving chiral amines. mdpi.comresearchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, often with a small amount of a basic additive like diethylamine (B46881) (DEA) to improve peak shape for the amine analytes. mdpi.com

Interactive Data Table: Hypothetical Chiral HPLC Method for a Chiral Analogue

ParameterValue/ConditionPurpose
Instrument HPLC System with UV DetectorStandard system for chiral separations.
Column Polysaccharide-based CSP (e.g., CHIRALCEL® OD-H)Enantioselective separation.
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)Isocratic elution for resolving enantiomers.
Flow Rate 1.0 mL/minTypical flow rate for standard HPLC columns.
Column Temp. 25 °CAmbient temperature is often sufficient.
Detection UV at 265 nmMonitoring the aromatic chromophore.

Spectroscopic Characterization and Structural Elucidation of this compound

Spectroscopic methods are used to elucidate the precise molecular structure of the compound, confirming the connectivity of all atoms.

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of the entire molecular structure of this compound.

¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling (splitting patterns). The spectrum would show distinct signals for the butyl chain protons, the benzylic methylene (B1212753) protons, and the aromatic protons. docbrown.infochemicalbook.com

¹³C NMR: Shows the number of different carbon environments in the molecule. The spectrum would have unique signals for each carbon in the butyl group, the benzylic carbon, and the carbons of the chlorophenyl ring. docbrown.infochemicalbook.com

2D NMR: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. COSY reveals which protons are coupled to each other (i.e., on adjacent carbons), while HSQC correlates each proton signal to its directly attached carbon signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H NMR (δ, ppm, multiplicity)Predicted ¹³C NMR (δ, ppm)
Butyl -CH₃~0.9 (t, 3H)~14.0
Butyl -CH₂-CH₃~1.4 (sext, 2H)~20.5
Butyl -CH₂-CH₂-N~1.5 (quint, 2H)~32.0
Butyl -CH₂-N~2.6 (t, 2H)~49.5
Benzyl (B1604629) -CH₂-~3.7 (s, 2H)~53.5
Aromatic C-ClN/A~134.5
Aromatic C-H~7.2-7.3 (m, 4H)~126.5, ~127.5, ~128.5, ~130.0
Aromatic C-CH₂N/A~141.0
Amine -NH-~1.2 (br s, 1H)N/A

Note: Multiplicity: s=singlet, t=triplet, quint=quintet, sext=sextet, m=multiplet, br s=broad singlet. Chemical shifts are estimates and can vary based on solvent and concentration.

While standard GC-MS confirms the nominal mass and fragmentation pattern, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with very high precision (typically to four or five decimal places). This allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. waters.com

Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule, [M+H]⁺, can be measured. A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in two distinct peaks for the molecular ion ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₁H₁₆ClN
Protonated Ion [C₁₁H₁₇ClN]⁺
Calculated Exact Mass of [M(³⁵Cl)+H]⁺ 198.1044
Calculated Exact Mass of [M(³⁷Cl)+H]⁺ 200.1015
Expected Isotopic Ratio (M+H)⁺ : (M+2+H)⁺ ~3:1

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques for the structural elucidation and characterization of this compound. These methods provide valuable information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational frequencies of the bonds within this compound. As a secondary amine, its IR spectrum is distinguished by specific absorptions. openstax.org A single, relatively weak N-H stretching band is expected in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com This helps differentiate it from primary amines, which show two bands in this region, and tertiary amines, which show none. openstax.orgorgchemboulder.com Other significant absorptions include C-H stretching from the butyl group's sp³ hybridized carbons (typically 2850-2960 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (around 3000-3100 cm⁻¹). The C-N stretching vibration for an aromatic amine typically appears in the 1335-1250 cm⁻¹ range, while for an aliphatic amine, it is found between 1250-1020 cm⁻¹. orgchemboulder.com Given the compound's structure, bands corresponding to both may be observed. Furthermore, the substitution pattern on the benzene (B151609) ring (meta-substitution) and the C-Cl stretch will produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule, particularly involving the chlorobenzyl chromophore. The aromatic ring with its π-electron system is the primary absorber of UV radiation. For this compound, an absorption maximum (λmax) is observed at approximately 270 nm, which is indicative of the electronic transitions occurring within the substituted benzene ring. This technique is useful for quantitative analysis in solutions, following the Beer-Lambert law, and for assessing the purity of the compound.

The table below summarizes the key spectroscopic data for the characterization of this compound.

Spectroscopic Technique Functional Group/Component Characteristic Absorption/Wavenumber (cm⁻¹)
Infrared (IR) SpectroscopyN-H Stretch (Secondary Amine)3300 - 3500 (single, weak band)
Infrared (IR) SpectroscopyAromatic C-H Stretch3000 - 3100
Infrared (IR) SpectroscopyAliphatic C-H Stretch2850 - 2960
Infrared (IR) SpectroscopyC-N Stretch1020 - 1335
Infrared (IR) SpectroscopyAromatic C=C Bending1450 - 1600
Ultraviolet-Visible (UV-Vis)Chlorobenzyl Chromophore~270 nm (λmax)

Bioanalytical Methods for this compound and Metabolite Detection in Biological Matrices

The study of the pharmacokinetic and metabolic profile of this compound requires highly sensitive and selective bioanalytical methods capable of detecting and quantifying the parent compound and its metabolites in complex biological matrices such as blood, plasma, and urine. The development of such methods is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in living systems. These methods must be robust enough to overcome interference from endogenous matrix components and achieve low limits of detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantitation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules like this compound in biological samples. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the analyte. researchgate.net The method involves chromatographic separation of the target compound from matrix components, followed by ionization and mass analysis.

For this compound, a reversed-phase liquid chromatography method would typically be developed. The separation is often achieved on a C18 column with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (such as methanol or acetonitrile). researchgate.net Detection by tandem mass spectrometry is usually performed using electrospray ionization (ESI) in the positive ion mode, which is well-suited for amines. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. researchgate.net This transition is highly specific to the analyte, minimizing the likelihood of false positives. The method's validation would include assessing linearity, accuracy, precision, and the limit of quantification (LOQ), which can often reach sub-ng/mL levels. nih.gov

The table below outlines a hypothetical set of parameters for an LC-MS/MS method for this compound.

Parameter Description
Chromatography Reversed-Phase HPLC
Column C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of Methanol and 5 mM Ammonium Acetate
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 198.1 (for [M+H]⁺ of C₁₁H₁₆ClN)
Product Ion (Q3) Specific fragment (e.g., m/z 125.0, corresponding to the chlorobenzyl moiety)
Limit of Quantification (LOQ) Typically in the range of 0.1 - 1.0 ng/mL

Immunoassays and Biosensor Development

Beyond chromatography, immunoassays and biosensors represent a promising avenue for the rapid detection of this compound, particularly in screening applications. These methods rely on the highly specific binding interaction between an antibody (the biorecognition element) and the target antigen (the analyte). mdpi.com

The development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would involve producing monoclonal or polyclonal antibodies that specifically recognize this compound. This is achieved by conjugating the molecule to a larger carrier protein to make it immunogenic. Once specific antibodies are generated, a competitive ELISA format can be established where the sample analyte competes with a labeled version of the compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Similarly, biosensor development could integrate these specific antibodies or, alternatively, enzymes that act on amines (e.g., amine oxidases) with a physical transducer. mdpi.com For example, an electrochemical biosensor might immobilize an enzyme on an electrode surface. The enzymatic reaction with the target amine would produce a measurable electrical signal (e.g., a change in current or potential). Such biosensors offer the potential for real-time analysis and portability, although their development requires significant effort in optimizing the biorecognition element and transducer interface to ensure sensitivity and selectivity. mdpi.com

Computational and in Silico Studies of N 3 Chlorobenzyl Butan 1 Amine

Molecular Docking and Ligand-Protein Interaction Prediction for N-(3-chlorobenzyl)butan-1-amine

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mode of this compound to a potential biological target and estimating the strength of the interaction, often expressed as a binding energy or docking score.

The process involves preparing a 3D structure of the ligand, this compound, and the target protein. Software such as AutoDock Vina can then be used to systematically explore various conformational and rotational possibilities of the ligand within the protein's binding site. The results can reveal key atomic interactions that stabilize the ligand-protein complex.

Based on its structure, this compound is capable of several important interactions:

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, a critical interaction for anchoring the ligand within a protein's active site.

Hydrophobic Interactions: The butyl chain and the benzyl (B1604629) ring are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.

π-Interactions: The aromatic chlorophenyl ring can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan, or cation-π interactions with positively charged residues.

Halogen Bonding: The chlorine atom on the benzyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

For instance, studies on structurally related compounds have shown that the chlorinated phenyl ring can interact with hydrophobic regions of proteins, while the amine group forms hydrogen bonds. A hypothetical docking of this compound into an enzyme active site would likely show the chlorobenzyl group occupying a hydrophobic pocket and the butan-1-amine moiety forming hydrogen bonds with polar residues at the pocket's entrance.

Interaction TypePotential Interacting Group on CompoundPotential Interacting Protein Residues
Hydrogen BondSecondary Amine (-NH-)Aspartate, Glutamate, Serine, Threonine
HydrophobicButyl Chain, Benzyl RingAlanine, Valine, Leucine, Isoleucine, Phenylalanine
π-π StackingChlorophenyl RingPhenylalanine, Tyrosine, Tryptophan
Halogen BondChlorine AtomCarbonyl Oxygen (Backbone), Aspartate, Glutamate

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are essential for optimizing lead compounds and predicting the activity of newly designed molecules.

For this compound, a QSAR study would involve synthesizing and testing a library of analogs with variations in the butyl chain, the substitution pattern on the phenyl ring, or the nature of the linker. Molecular descriptors for each analog—such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties—would be calculated. A mathematical model is then generated to link these descriptors to the observed biological activity (e.g., IC₅₀). Such models can reveal that, for instance, electron-withdrawing groups on the phenyl ring enhance activity, while bulky substituents on the amine are detrimental. Research on other compound series has successfully used QSAR to show that biological transport ability is often dependent on lipophilicity (logP). rsc.org

Similarly, QSPR models can predict properties like boiling point, solubility, or pKa based on molecular structure, aiding in the early assessment of a compound's suitability for further development.

Model TypeInput DataPredicted OutputExample Application
QSARMolecular descriptors (electronic, steric, hydrophobic) for a series of analogs.Biological Activity (e.g., IC₅₀, Kᵢ).Predicting the antimicrobial potency of new derivatives.
QSPRMolecular descriptors for a series of analogs.Physicochemical Properties (e.g., boiling point, solubility).Estimating the aqueous solubility of a planned synthetic intermediate.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the atomic motions of this compound, researchers can analyze its conformational flexibility, solvation properties, and the stability of its interactions with a protein target.

An MD simulation of this compound in water could reveal how water molecules organize around its hydrophobic and hydrophilic parts, providing insights into its solubility. When simulated within a protein binding site identified by docking, MD can assess the stability of the predicted binding pose. It can show whether key hydrogen bonds are maintained over time and reveal subtle conformational adjustments in both the ligand and the protein that optimize their interaction.

Conformational landscape analysis, derived from MD simulations, maps the accessible shapes (conformations) of the molecule and their relative energies. For this compound, this would highlight the rotational freedom of the butyl chain and the orientation of the chlorobenzyl group relative to the amine linker. Understanding the preferred conformations is crucial, as only specific shapes may be able to fit into a protein's binding site.

In Silico ADMET Prediction and Druglikeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. Various computational models and tools are used to estimate these properties for this compound.

Druglikeness is often assessed using rules like Lipinski's Rule of Five, which flags compounds that are less likely to be orally bioavailable. The rule evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

PropertyPredicted Value for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight197.70 g/mol chemicalbook.com≤ 500Yes
logP (Lipophilicity)3.62 guidechem.com≤ 5Yes
Hydrogen Bond Donors1 guidechem.com≤ 5Yes
Hydrogen Bond Acceptors1 guidechem.com≤ 10Yes

Based on these parameters, this compound complies with Lipinski's rules, suggesting it has a reasonable profile for potential oral bioavailability. Further in silico analysis would typically include predictions of its ability to cross the blood-brain barrier, its potential for metabolism by cytochrome P450 enzymes, and its likelihood of inhibiting the hERG potassium channel (a common cause of cardiotoxicity).

De Novo Drug Design and Virtual Screening Based on this compound Scaffold

The chemical structure of this compound can serve as a starting point, or "scaffold," for discovering new and potentially more effective drug candidates through de novo design and virtual screening.

Virtual Screening involves computationally searching large libraries of existing compounds to identify those that are predicted to bind to a specific biological target. If this compound shows promising activity, its structure can be used as a query in a similarity search to find commercially available analogs with potentially improved properties. Alternatively, if a protein target is known, the library can be docked into its binding site to find molecules that fit well, a process known as structure-based virtual screening.

Future Directions and Emerging Research Avenues for N 3 Chlorobenzyl Butan 1 Amine

Exploration of Novel Biological Targets and Therapeutic Applications

Initial investigations have provided clues into the biological activity of N-(3-chlorobenzyl)butan-1-amine, suggesting it may interact with various biological targets. Research has pointed towards its potential as an antimicrobial and antioxidant agent. Furthermore, studies on the compound and its structural analogs have indicated interactions with key enzymes and receptors, opening the door for several therapeutic applications.

Future research will likely focus on a more granular exploration of these interactions. Key areas of investigation include:

Enzyme Inhibition: The compound's interaction with enzymes like N-myristoyltransferase (NMT) has been noted. Inhibition of NMT is a potential therapeutic strategy against pathogens such as Leishmania. Future studies could systematically screen this compound against a wider panel of parasitic, fungal, and bacterial enzymes to uncover novel antimicrobial applications.

Neurotransmitter Receptor Modulation: There is evidence that the compound may modulate serotonin (B10506) and dopamine (B1211576) receptor activity, suggesting potential uses in treating depression or other neurological disorders. A comprehensive investigation into its binding affinity and functional activity at various neurotransmitter receptor subtypes is a logical next step. This could lead to the development of more selective and potent agents for neuropsychiatric conditions.

Unexplored Target Space: The true therapeutic potential of this compound may lie in biological targets that have not yet been considered. High-throughput screening campaigns against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and kinases, could reveal unexpected activities and pave the way for entirely new therapeutic indications.

Development of Advanced Drug Delivery Systems and Nanotechnology Approaches

The therapeutic efficacy of any compound is intrinsically linked to its bioavailability and ability to reach its target site in the body. Advanced drug delivery systems offer a means to overcome challenges such as poor water solubility and to enable targeted delivery. nih.gov For this compound, future research in this area could significantly enhance its potential as a pharmaceutical agent.

Emerging strategies that could be applied include:

Polymer-Based Systems: Encapsulating this compound within biocompatible polymers could improve its solubility and pharmacokinetic profile. Polymers such as Poly(2-oxazoline) (POx), Polyglycerols (PGs), and Polypeptides (PPs) are promising candidates due to their stealth properties and low toxicity. nih.gov

Nanoparticle Formulation: Loading the compound into nanoparticles, such as liposomes or polymeric nanoparticles, could facilitate its transport across biological barriers and enable targeted delivery to specific tissues or cells. This would be particularly advantageous for applications in cancer therapy or for treating central nervous system disorders.

Prodrug Strategies: Chemical modification of this compound to create a prodrug could improve its absorption and distribution. The prodrug would then be converted to the active compound at the target site, potentially reducing off-target effects.

Pharmacogenomics and Personalized Medicine Research

The concept of "one size fits all" is becoming increasingly obsolete in medicine. Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. While no specific pharmacogenomic studies on this compound have been conducted, this represents a critical future research direction.

Future investigations in this domain would involve:

Identifying Genetic Biomarkers: Research could focus on identifying genetic variations in metabolic enzymes (e.g., cytochrome P450 enzymes) or drug targets (e.g., receptors, enzymes) that correlate with individual differences in the efficacy or metabolism of this compound.

Predictive Response Modeling: By understanding the genetic basis of patient response, it may become possible to develop genetic tests that can predict who is most likely to benefit from treatment with this compound or its derivatives. This would be a significant step towards personalized medicine, allowing for the selection of patients who will respond most favorably.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. enamine.netnih.gov These technologies can accelerate the identification of new drug candidates, predict their properties, and optimize their design. nih.gov For this compound, AI and ML offer powerful tools to explore its potential more efficiently.

Future applications of AI and ML could include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to predict novel biological targets for this compound. nih.gov

Virtual Screening and Lead Optimization: Machine learning models can be trained on existing data to screen large virtual libraries of compounds and identify analogs of this compound with improved potency and selectivity. nih.gov Deep learning models, such as graph neural networks (GNNs), can predict molecular properties and guide the design of optimized drug candidates. nih.govyoutube.com

Predictive Toxicology: AI can be used to predict potential toxicities of this compound and its derivatives early in the drug discovery process, helping to de-risk development.

Synthesis Planning: Algorithmic frameworks can be developed to identify the most cost-efficient and effective ways to synthesize novel analogs, streamlining the research and development pipeline. mit.edu

Potential Applications Beyond Pharmaceutical Sciences (e.g., Chemical Probes, Material Science)

The utility of this compound is not necessarily confined to the pharmaceutical realm. Its chemical structure, which combines both lipophilic aromatic and aliphatic regions, makes it an interesting candidate for other scientific and industrial applications.

Future research could explore its potential in:

Chemical Probes: Due to its potential to interact with specific biological targets, this compound could be modified to serve as a chemical probe. By attaching a fluorescent tag or other reporter molecule, it could be used to visualize and study the localization and function of its target proteins within cells and tissues.

Material Science: The compound could serve as a building block or intermediate in the synthesis of novel organic materials. Its structural features might be leveraged to create polymers or other materials with specific electronic, optical, or mechanical properties. For instance, it is used in the production of dyes and pigments.

Agrochemicals: Similar to pharmaceuticals, the discovery of new agrochemicals (e.g., herbicides, pesticides, fungicides) is an ongoing endeavor. The biological activity of this compound suggests that it or its derivatives could be investigated for potential applications in agriculture.

Q & A

Q. What are the common synthetic routes for preparing N-(3-chlorobenzyl)butan-1-amine?

  • Methodological Answer : The compound can be synthesized via:
  • Reductive Amination : Using Pd/NiO catalysts under hydrogen atmosphere to couple aldehydes with amines (e.g., butyraldehyde and 3-chlorobenzylamine). Reaction conditions (25°C, 10 hours) and purification via filtration/evaporation yield high purity .
  • Nucleophilic Substitution : Reacting 3-chlorobenzyl halides with butan-1-amine in dichloromethane, with triethylamine as a base to scavenge HCl. Progress is monitored by TLC .
  • Palladium-Catalyzed Cross-Coupling : For complex analogs, PdCl₂(PPh₃)₂/CuI systems in acetonitrile enable alkyne-amine coupling, followed by hydrolysis (KOH/MeOH) and column chromatography .

Q. How is this compound characterized after synthesis?

  • Methodological Answer : Post-synthesis characterization involves:
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) to confirm amine proton shifts (δ ~1.4–2.8 ppm for butyl chain) and aromatic/chlorine signals .
  • Mass Spectrometry : HRMS (ESI⁺) to verify molecular ion peaks and isotopic patterns consistent with Cl atoms .
  • UV-Vis Spectroscopy : Absorption maxima (e.g., λ ~270 nm) to assess electronic transitions in aromatic systems .
  • X-Ray Crystallography : For crystalline derivatives, single-crystal analysis resolves stereochemistry and packing interactions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers away from oxidizers. Consult SDS for emergency measures (e.g., eye rinsing, medical consultation) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its antibacterial activity?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
  • Enzyme Inhibition Studies : Assess MurA enzyme inhibition via UV-spectrophotometry (decrease in UDP-N-acetylglucosamine enolpyruvyl activity) .
  • Molecular Docking : Use AutoDock Vina to model interactions with MurA’s active site, validating binding energies (ΔG) against experimental IC₅₀ values .

Q. How can low enantiomeric excess (ee) in asymmetric hydrogenation be addressed?

  • Methodological Answer :
  • Catalyst Optimization : Screen chiral phosphoramidite ligands (e.g., (R)- or (S)-BINAP) with Ir or Rh catalysts to improve stereoselectivity .
  • Reaction Parameter Tuning : Adjust H₂ pressure (1–10 atm), solvent polarity (e.g., THF vs. MeOH), and temperature (0–40°C) to favor kinetic control .

Q. What methodologies are used to study its thermodynamic properties in solution?

  • Methodological Answer :
  • Volumetric Analysis : Measure density and partial molar volumes in DMF/water mixtures to assess solute-solvent interactions .
  • Speed of Sound/Refractive Index : Determine adiabatic compressibility and polarizability using pulse-echo techniques or Abbe refractometers .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Validate protocols (e.g., MIC assays) across independent labs with standardized bacterial strains .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
  • Orthogonal Assays : Combine enzyme inhibition with cell viability assays (MTT) to confirm target-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.